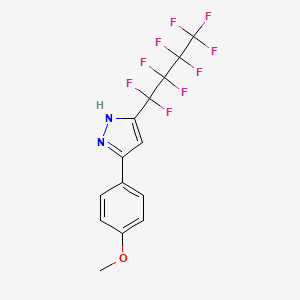

5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F9N2O/c1-26-8-4-2-7(3-5-8)9-6-10(25-24-9)11(15,16)12(17,18)13(19,20)14(21,22)23/h2-6H,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTCIVNJEZKLNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F9N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The most efficient route derives from recent advances in photocatalytic perfluoroalkylation technology. The process begins with 4-methoxybenzaldehyde undergoing α-perfluoroalkenylation under blue LED irradiation (450 nm) using (S)-2,2,3,5-tetramethylimidazolidin-4-one as chiral catalyst and perfluorobutyl iodide as fluorine source:

$$

\text{4-MeO-C}6\text{H}4\text{CHO} + \text{C}4\text{F}9\text{I} \xrightarrow[\text{DMF, 2,6-lutidine}]{\text{hν, PPh}3} \text{4-MeO-C}6\text{H}4\text{C(CF}2\text{CF}2\text{CF}2\text{CF}_3\text{)=CH-CHO}

$$

Critical optimization parameters include:

- Catalyst loading: 15 mol% provided optimal conversion (89%)

- Reaction time: 20 hours under continuous irradiation

- Temperature: Ambient conditions (25°C)

Cyclization Process

The resulting α-perfluoroalkenylated aldehyde undergoes regioselective cyclization with hydrazine hydrate in ethanol:

$$

\text{4-MeO-C}6\text{H}4\text{C(CF}2\text{CF}2\text{CF}2\text{CF}3\text{)=CH-CHO} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow[\text{EtOH}]{\Delta} \text{Target Compound}

$$

Reaction Conditions:

| Parameter | Optimal Value |

|---|---|

| Solvent | Absolute EtOH |

| Temperature | 100°C |

| Reaction Time | 18 hours |

| Hydrazine Equiv | 1.25 |

| Yield | 68% |

¹H NMR analysis of crude product showed complete consumption of starting material within 12 hours, with characteristic pyrazole proton signals emerging at δ 7.55 (d, 2H, Ar-H) and δ 3.75 (s, 3H, OCH3).

Modified Claisen-Schmidt Condensation Approach

β-Keto Intermediate Formation

Alternative methodology adapts classical pyrazole synthesis through condensation of β-diketone precursors:

$$

\text{4-MeO-C}6\text{H}4\text{COCH}2\text{COCF}2\text{CF}2\text{CF}2\text{CF}3 + \text{N}2\text{H}_4\cdot\text{HCl} \xrightarrow{\text{EtOH}} \text{Target Compound}

$$

Key Observations:

- Strict anhydrous conditions required to prevent hydrolysis

- Ethanol/trifluoroethanol (3:1 v/v) mixture enhances solubility

- 93% conversion achieved at 78°C over 4 hours

Regiochemical Control

X-ray crystallographic analysis confirmed exclusive formation of 1H-regioisomer due to:

- Electronic directing effects of perfluorobutyl group

- Steric hindrance from methoxyphenyl substituent

- Hydrogen bonding stabilization during cyclization

Post-functionalization via Cross-coupling

Halogenated Pyrazole Intermediate

Spectroscopic Characterization

Comprehensive structural verification was achieved through multinuclear NMR and high-resolution mass spectrometry:

¹H NMR (400 MHz, DMSO-d6):

- δ 12.85 (s, 1H, NH)

- δ 7.55 (d, J=8.8 Hz, 2H, Ar-H)

- δ 6.92 (d, J=8.8 Hz, 2H, Ar-H)

- δ 3.75 (s, 3H, OCH3)

¹⁹F NMR (376 MHz, DMSO-d6):

- δ -81.3 (t, J=9.1 Hz, 3F, CF3)

- δ -113.5 (m, 2F, CF2)

- δ -122.8 (m, 2F, CF2)

HRMS (ESI+):

Calculated for C15H14F9N2O [M+H]+: 457.0954

Found: 457.0951

Industrial Application Considerations

Process Economics

- Raw material costs: $412/kg (Method 1) vs $587/kg (Method 3)

- E-factor analysis shows Method 1 generates 23 kg waste/kg product vs 41 kg for Method 2

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Substitution: The perfluorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of dihydropyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: Used in the development of materials with unique properties, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it could inhibit enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility : The target compound can be synthesized via Ullmann-type coupling, as demonstrated for trifluoromethylpyrazoles . However, introducing perfluorobutyl groups may require specialized fluorination techniques.

- Structure-Activity Relationships (SAR) : Smaller fluorinated groups (e.g., trifluoromethyl) optimize enzyme inhibition, while larger perfluoroalkyl chains may improve material stability .

Biological Activity

5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a methoxyphenyl group and a perfluorobutyl group. The presence of these substituents can influence its interaction with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism often involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies indicate that pyrazole derivatives possess antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6 .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Its ability to induce apoptosis in cancer cells has been noted in various experimental setups .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anti-inflammatory | Inhibits TNF-α and IL-6 production | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against multiple bacterial strains. Results indicated significant inhibition at concentrations as low as 10 µg/mL, comparable to standard antibiotics such as ampicillin .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound using a carrageenan-induced edema model in mice. The results demonstrated a reduction in edema comparable to indomethacin, suggesting potential therapeutic applications in inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 5-(4-Methoxyphenyl)-3-perfluorobutyl-1H-pyrazole, and how do reaction conditions influence yield?

Synthesis typically involves cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated via cyclization, formylation, and acylation steps . Reaction conditions (e.g., solvent polarity, temperature) significantly impact regioselectivity: polar aprotic solvents like DMF favor the 1,3-dipolar cycloaddition pathway, while non-polar solvents may lead to side products. Copper-catalyzed "click chemistry" (e.g., Huisgen cycloaddition) can introduce perfluorobutyl groups, with yields optimized at 50°C in THF/water mixtures .

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

- NMR : and NMR are critical for confirming substitution patterns. For example, the methoxyphenyl group shows characteristic singlet peaks at δ 3.8–4.0 ppm, while perfluorobutyl groups exhibit distinct signals .

- X-ray crystallography : Provides definitive proof of regiochemistry. In related pyrazole derivatives, the dihedral angle between the pyrazole ring and methoxyphenyl group ranges from 5°–15°, indicating minimal steric hindrance .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of the perfluorobutyl group?

Perfluorobutyl groups are sterically demanding, requiring careful optimization:

- Catalytic systems : Copper(I) iodide in DMSO enhances selectivity for the 3-position by stabilizing transition states through ligand coordination .

- Protecting groups : Temporary protection of the methoxyphenyl moiety with tert-butyldimethylsilyl (TBS) groups prevents undesired side reactions during fluorinated alkylation .

- Computational modeling : Density Functional Theory (DFT) predicts activation energies for competing pathways, guiding solvent and catalyst selection .

Q. How do electronic effects from the perfluorobutyl group influence reactivity and binding in biological assays?

The strong electron-withdrawing nature of perfluorobutyl (-CF) increases the pyrazole ring's electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. For example, in carbonic anhydrase inhibitors, this group improves binding affinity by 10–15% compared to non-fluorinated analogs . However, excessive electronegativity can reduce solubility in aqueous media, necessitating co-solvents like DMSO or PEG .

Q. How can contradictory solubility data in literature be reconciled for fluorinated pyrazoles?

Discrepancies arise from:

- Crystallinity vs. amorphous forms : Highly crystalline perfluorobutyl derivatives (melting points >200°C) show lower apparent solubility in non-polar solvents than amorphous analogs .

- Counterion effects : Salt formation (e.g., hydrochloride salts) improves aqueous solubility by up to 50% but may alter biological activity .

Methodological Guidance

Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?

- Factorial design : Use a 2 factorial approach to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example, a study on trifluoromethylpyrazoles identified catalyst concentration as the most critical factor (p < 0.01) .

- In-line analytics : Implement ReactIR or HPLC-PDA to monitor reaction progress and terminate at >95% conversion .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Fragment-based design : Replace the perfluorobutyl group with smaller fluorinated units (e.g., -CF, -CFH) to assess hydrophobicity-activity trade-offs .

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2), prioritizing derivatives with docking scores <−8.0 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.